XMP-629
Description
Overview of XMP-629 as a Synthetic Antimicrobial Peptide
This compound, also known as XOMA-629, is a synthetic peptide that has been investigated for its potential as an antimicrobial agent. ontosight.ainih.gov It is a 9-amino-acid peptide derived from bactericidal/permeability-increasing protein (BPI). nih.govresearchgate.net this compound was created through reverse synthesis of the native 9-mer peptide, incorporating D-amino acids and substituting two residues with naphthyl-alanine to potentially enhance its properties. nih.govresearchgate.net Academic research has characterized this compound as a cationic α-helical peptide. medchemexpress.com
Historical Context of Peptide-Based Antimicrobials and Host Defense Peptides in Research
Research into peptide-based antimicrobials and host defense peptides has a history spanning several decades. The discovery of gramicidin (B1672133) in 1939 marked an early milestone, demonstrating the antimicrobial potential of peptides derived from microorganisms. nih.govmdpi.com Subsequent decades saw the identification of numerous naturally occurring AMPs from a wide range of organisms, including insects, amphibians, and mammals, highlighting their conserved role in innate immunity. frontiersin.orgubc.canih.govresearchgate.net The recognition of AMPs as key components of the innate immune system, possessing not only direct antimicrobial activity but also immunomodulatory functions, led to the broader adoption of the term "host defense peptides" (HDPs). frontiersin.orgfrontiersin.orgnih.gov This historical trajectory has provided a foundation for the rational design and investigation of synthetic peptides like this compound, aiming to leverage the desirable characteristics of natural HDPs while addressing their potential limitations. nih.gov
Rationale for Investigating this compound: Addressing Research Gaps in Antimicrobial Strategies
The primary rationale for investigating synthetic peptides such as this compound stems from the urgent need to overcome the growing crisis of antibiotic resistance. Conventional antibiotics often target specific cellular processes, making bacteria susceptible to developing resistance through mutations or acquiring resistance genes. nih.gov AMPs, in contrast, often exert their effects by disrupting bacterial cell membranes through non-specific interactions, a mechanism that is generally less prone to the development of resistance. nih.govnih.govmdpi.com Academic research into this compound aimed to explore its potential as an alternative or complementary antimicrobial strategy, particularly against pathogens implicated in conditions like acne. nih.govresearchgate.netxoma.comphysiology.org By studying synthetic derivatives like this compound, researchers seek to understand the structure-activity relationships of peptide antimicrobials and develop compounds with improved potency, spectrum of activity, and reduced susceptibility to resistance mechanisms. nih.govmdpi.com
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound has primarily focused on evaluating its antimicrobial activity against specific bacterial pathogens and understanding its mechanism of action. Research objectives have included determining its minimum bactericidal concentrations (MBCs) against target organisms and investigating its potential to modulate immune responses. nih.govresearchgate.netmedchemexpress.com The scope of academic studies has generally encompassed in vitro evaluations of its efficacy and explorations of its fundamental biological interactions, contributing to the broader understanding of synthetic antimicrobial peptides derived from natural defense proteins. nih.govresearchgate.net
Properties
CAS No. |
316805-65-9 |
|---|---|
Molecular Formula |
C57H87N15O11 |
Molecular Weight |
1158.417 |
IUPAC Name |
((R)-2-((R)-2-((R)-2-((R)-2-((R)-2,6-diaminohexanamido)-4-methylpentanamido)-3-phenylpropanamido)-5-guanidinopentanamido)-3-(naphthalen-1-yl)propanoyl)-D-glutaminyl-D-alanyl-D-lysyl-D-alanine |
InChI |
InChI=1S/C57H87N15O11/c1-33(2)30-44(70-49(75)40(60)22-10-12-27-58)53(79)71-45(31-36-16-6-5-7-17-36)54(80)68-42(24-15-29-64-57(62)63)52(78)72-46(32-38-20-14-19-37-18-8-9-21-39(37)38)55(81)69-43(25-26-47(61)73)51(77)65-34(3)48(74)67-41(23-11-13-28-59)50(76)66-35(4)56(82)83/h5-9,14,16-21,33-35,40-46H,10-13,15,22-32,58-60H2,1-4H3,(H2,61,73)(H,65,77)(H,66,76)(H,67,74)(H,68,80)(H,69,81)(H,70,75)(H,71,79)(H,72,78)(H,82,83)(H4,62,63,64)/t34-,35-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
InChI Key |
VVHUMBJJTZYNGD-NFRIGAIKSA-N |
SMILES |
C[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@@H](C)NC([C@@H](CCC(N)=O)NC([C@@H](CC1=C2C=CC=CC2=CC=C1)NC([C@@H](CCCNC(N)=N)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC(C)C)NC([C@@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XOMA-629; XMP-629; XOMA 629; XMP 629; XOMA629; XMP629 |
Origin of Product |
United States |
Research Findings on Xmp 629
Peptide Classification and Structural Motif Analysis of this compound
This compound belongs to the class of antimicrobial peptides (AMPs), which are a diverse group of molecules recognized for their ability to target and neutralize microorganisms. The structural features of this compound place it within a specific subclass of these peptides.
Nature as a Cationic α-Helical Peptide
This compound is characterized as a cationic α-helical peptide. medchemexpress.comhoelzel-biotech.commedchemexpress.com Cationic α-helical AMPs are typically relatively small, often comprising fewer than 40 amino acids, and possess a net positive charge. mdpi.com This positive charge is a crucial feature, mediating initial interactions with the negatively charged surfaces of bacterial membranes through electrostatic attraction. nih.govlu.sersc.orgfrontiersin.orgnih.gov While potentially disordered in aqueous solutions, these peptides can adopt an α-helical conformation upon interacting with bacterial membranes or membrane-mimetic environments. mdpi.comfrontiersin.org This conformational change into an amphiphilic helix is considered a prerequisite for their insertion into bacterial membranes. frontiersin.org The α-helical structure is vital for the antibacterial activity of cationic host defense peptides. frontiersin.org
Derivation from Bactericidal/Permeability-Increasing Protein (BPI)
This compound is a synthetic peptide derived from human Bactericidal/Permeability-Increasing Protein (BPI). nih.govfrontiersin.orgbioworld.comxoma.comnih.govsec.govbioworld.com BPI is an endogenous human host-defense protein that plays a significant role in the innate immune system's defense against Gram-negative bacteria. bioworld.comsec.gov BPI is a potent antimicrobial protein capable of binding to and neutralizing lipopolysaccharides (LPS), key components of the outer membrane of Gram-negative bacteria. rcsb.orgebi.ac.uk The structure of human BPI is described as boomerang-shaped, formed by two similar domains. rcsb.org The N-terminal portion of BPI exhibits a strong affinity for the negatively charged lipopolysaccharides found on the outer envelope of Gram-negative bacteria, which is thought to explain its cytotoxic action against these species. uniprot.orgassaygenie.com this compound is specifically noted as a 9-amino-acid peptide derived from BPI. nih.govnih.gov
Physicochemical Properties Influencing this compound's Biological Activity
The biological activity of this compound is intrinsically linked to its physicochemical properties, particularly its charge distribution, hydrophobicity, and resulting amphipathicity and conformational behavior.
Role of Charge and Hydrophobicity
The cationic nature of this compound is a primary determinant of its interaction with bacterial cell membranes. nih.govlu.sersc.orgfrontiersin.orgnih.gov The electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as anionic lipids and lipopolysaccharides, facilitates the initial binding event. nih.govrsc.orgfrontiersin.orgnih.gov Hydrophobicity is another critical factor for the antimicrobial activity of AMPs, contributing to their ability to adsorb to and disrupt membrane bilayers. lu.sersc.orgnih.gov The balance between positive charge and hydrophobicity is essential for achieving potent antimicrobial activity while minimizing potential toxicity to host cells. rsc.orgfrontiersin.orgnih.gov
Amphipathicity and Conformational Flexibility
Many AMPs, including those with α-helical structures, are amphipathic molecules. This means they possess distinct regions of hydrophobic and hydrophilic amino acid residues that are spatially arranged. lu.senih.gov This amphipathic character is fundamental to their ability to interact effectively with the lipid bilayers of bacterial membranes. lu.senih.gov While this compound may exist in a disordered state in aqueous environments, it can undergo conformational changes to adopt an amphiphilic helical structure upon encountering the environment of bacterial membranes. mdpi.comfrontiersin.org This induced helical conformation is crucial for the peptide's ability to insert into and disrupt the membrane, a key mechanism of action for many AMPs. frontiersin.org The conformational flexibility allows the peptide to adapt its structure to the membrane environment, facilitating its biological function. researchgate.net
Rational Design and Modification Strategies for this compound Analogues
The development of this compound involved rational design principles, drawing inspiration from the parent BPI protein. This compound was created through reverse synthesis of a native 9-amino-acid peptide from BPI, incorporating D-amino acids and substituting two residues. nih.gov The use of D-amino acids is a known strategy in peptide design to enhance proteolytic stability, addressing a common limitation of natural peptides. nih.gov
General strategies for designing and optimizing antimicrobial peptides, which would be relevant to the development of this compound analogues, involve modifying their amino acid sequence and structure to alter properties such as charge, hydrophobicity, and amphipathicity. nih.govfrontiersin.orgnih.gov Incorporating unnatural amino acids or applying chemical modifications can be employed to improve stability and fine-tune the balance between cationic and hydrophobic characteristics, thereby influencing activity and selectivity. nih.govnih.gov Rational design approaches are increasingly informed by a deeper understanding of how AMPs interact with bacterial membranes at a molecular level. nih.gov
Detailed research findings on this compound include its demonstrated potent antimicrobial activity against Propionibacterium acnes (now Cutibacterium acnes) in preclinical studies. bioworld.comnih.gov Minimal bactericidal concentrations (MBC) against P. acnes have been reported. nih.gov
| Bacterium | Minimal Bactericidal Concentration (MBC) |
| P. acnes | 0.5 to 4.0 μg/ml |
This in vitro activity highlights the potential of this compound as an antimicrobial agent.
Incorporation of D-Amino Acids and Specific Substitutions
A key aspect of this compound's structural design is the inclusion of D-amino acids. The IUPAC chemical name of this compound explicitly lists several D-amino acid residues: D-glutaminyl, D-alanyl, D-lysyl, and D-alanine. medkoo.com The incorporation of D-amino acids into peptide sequences is a common strategy employed to enhance stability, particularly against enzymatic degradation by proteases that typically target L-amino acids. nih.govresearchgate.netfrontiersin.orgpnas.org This modification can contribute to a longer biological half-life for the compound. pnas.org
In addition to D-amino acids, specific substitutions are also part of this compound's structure. The IUPAC name indicates the presence of a naphthylalanine derivative, specifically a 3-(naphthalen-1-yl)propanoyl group. medkoo.com Such substitutions can influence the peptide's hydrophobicity and interaction with biological membranes, which are critical for the activity of many antimicrobial peptides and peptidomimetics. The cationicity and hydrophobicity of such molecules are crucial for their interaction with bacterial membranes. nih.govuenf.br
Cyclization and Terminal Modifications
While the primary structure provided for this compound in one source does not explicitly show cyclization, general strategies for enhancing peptide stability and modifying their properties include cyclization and terminal modifications. nih.govresearchgate.netfrontiersin.orgnih.govnih.govnih.gov
Cyclization involves forming a ring-like structure within the peptide. This modification can enhance resistance to proteases by restricting the conformational flexibility of the peptide backbone, making it less susceptible to enzymatic cleavage. frontiersin.orgnih.gov Various cyclization approaches exist, such as head-to-tail cyclization or side chain-to-tail cyclization. frontiersin.orgrsc.org
Terminal modifications, such as amidation or acetylation of the N- and C-termini, are also utilized to improve proteolytic stability and alter the charge of the peptide. nih.govresearchgate.netnih.gov C-terminal amidation, for instance, can increase the net positive charge of a peptide and influence its helicity. nih.gov N-terminal acetylation can also improve stability but may decrease the net positive charge. nih.gov These modifications are frequently observed in optimized antimicrobial peptides to enhance their stability and bioactivity. researchgate.netfrontiersin.org
Development of Hybrid Structures and Peptidomimetics
This compound is classified as a peptidomimetic bioworld.comacs.org, representing an approach to drug design where small protein-like chains are developed to mimic peptides. The development of hybrid structures and peptidomimetics is a significant strategy in creating new antimicrobial agents with improved properties compared to native peptides. nih.govnih.govnih.govfrontiersin.orgnih.govepo.org
Peptidomimetics aim to retain the beneficial biological activity of the original peptide while overcoming limitations such as poor stability, high production cost, and potential toxicity. nih.govnih.govnih.gov This is achieved through modifications like those discussed, including the incorporation of non-natural amino acids (such as D-amino acids), altered backbones, cyclization, and terminal modifications. nih.govnih.govnih.gov These structural changes can lead to enhanced resistance to degradation, improved bioavailability, and modulated interactions with biological targets. The design of peptidomimetics allows for precise structural control to study and optimize these properties. nih.gov
Mechanistic Studies of Xmp 629 S Biological Actions
Direct Antimicrobial Mechanisms at the Cellular Level
The direct antimicrobial activity of XMP-629, consistent with that of many AMPs, involves disrupting essential bacterial cellular processes. The primary target is the bacterial cell membrane, although interactions with intracellular components, such as nucleic acids, also contribute to its effects. acs.orgasm.orgnih.gov
Interaction with Bacterial Cell Membranes
A hallmark mechanism of AMPs like this compound is their interaction with and disruption of bacterial cell membranes. nih.govfrontiersin.orgplos.orguenf.br This interaction is often the initial and critical step in their antimicrobial action, leading to a loss of membrane integrity and ultimately cell death. frontiersin.orguenf.br
The initial binding of cationic AMPs, including this compound, to bacterial cell membranes is primarily driven by electrostatic interactions. mdpi.comfrontiersin.orgtandfonline.comfrontiersin.org Bacterial membranes, particularly the cytoplasmic membrane and the outer membrane of Gram-negative bacteria, contain a high proportion of anionic components such as phosphatidylglycerol (PG), cardiolipin (B10847521) (CL), lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.orgfrontiersin.orgnih.gov The net positive charge of this compound facilitates a strong attraction to these negatively charged surfaces, enabling the peptide to accumulate on the bacterial membrane. nih.govmdpi.comfrontiersin.orgtandfonline.comfrontiersin.orgnih.gov This electrostatic interaction is crucial for the initial recognition and binding phase of the peptide-membrane interaction. mdpi.comfrontiersin.orgtandfonline.com
Following initial electrostatic attraction, the interaction of AMPs with the bacterial membrane leads to membrane depolarization and increased permeability. nih.govfrontiersin.orgplos.orgasm.orgacs.orgnih.govresearchgate.net Membrane depolarization involves the dissipation of the electrochemical gradient across the cytoplasmic membrane, which is essential for vital bacterial processes such as ATP synthesis and nutrient transport. frontiersin.orguenf.br Permeabilization refers to the disruption of the membrane barrier, allowing leakage of intracellular contents such as ions, ATP, and proteins, and uptake of external substances. frontiersin.orguenf.br These events compromise the bacterial cell's ability to maintain homeostasis and function, contributing significantly to cell death. frontiersin.orguenf.br Studies on various AMPs have demonstrated a correlation between membrane depolarization and bactericidal activity. plos.orgasm.orgresearchgate.net
The disruption of bacterial membranes by AMPs can occur through several proposed models, which describe how peptides organize within or on the lipid bilayer to induce permeabilization. These models are not mutually exclusive and the specific mechanism can depend on the peptide sequence, concentration, and membrane composition. farmaciajournal.com
Barrel-Stave Model: In this model, peptide molecules insert into the lipid bilayer and orient themselves perpendicular to the membrane surface. frontiersin.orgmdpi.comfarmaciajournal.com Hydrophobic regions of the peptides face the lipid core, while hydrophilic regions line the interior of the pore, forming a transmembrane channel akin to the staves of a barrel. farmaciajournal.com This model typically involves specific peptide-peptide interactions to form a defined pore structure. nih.govpnas.org
Toroidal Pore Model: Also known as the "wormhole" model, this mechanism involves peptides inserting into the membrane and inducing a high degree of positive curvature in the lipid bilayer. frontiersin.orgmdpi.comfarmaciajournal.com The peptides line the pore in conjunction with the lipid head groups, creating a continuous structure where the inner leaflet is continuous with the outer leaflet. frontiersin.orgfarmaciajournal.com In this model, the peptides may not necessarily form discrete pores but rather transient, dynamic lesions. frontiersin.orgfarmaciajournal.com
Carpet Model: In the carpet model, peptides accumulate on the membrane surface parallel to the lipid bilayer, covering it like a carpet. mdpi.comfarmaciajournal.comnih.gov When the peptide concentration reaches a critical threshold, the accumulated peptides disrupt the lipid packing and integrity of the membrane, leading to membrane thinning and rupture, potentially through a detergent-like effect or micellization of lipid-peptide complexes. uenf.brfarmaciajournal.comnih.gov
Aggregate Model: This model suggests that AMPs can form aggregates on the membrane surface or within the membrane, leading to membrane disruption. uenf.brmdpi.compnas.org These aggregates can perturb the membrane structure, affecting fluidity and leading to leakage or lysis. uenf.br The aggregation can be driven by electrostatic and hydrophobic interactions. mdpi.compnas.org
Membrane Depolarization and Permeabilization
Inhibition of Intracellular Processes
Beyond membrane disruption, some AMPs, including certain BPI-derived peptides, can translocate across the bacterial membrane and interact with intracellular targets, thereby inhibiting essential cellular processes. nih.govacs.orgnih.gov This provides an additional mechanism for their antimicrobial activity. acs.orgnih.gov
Inhibition of Cell Wall Synthesis
Bacterial cell wall integrity is crucial for survival. nih.govfrontiersin.org Some antimicrobial peptides, in addition to membrane disruption, can target the cell wall and intracellular mechanisms. nih.gov While the primary mechanism of many AMPs involves disrupting the bacterial cell membrane, some can also inhibit cell wall synthesis. nih.govfrontiersin.orgnih.gov This can occur through mechanisms such as binding to key components involved in cell wall biosynthesis, like lipid II, thereby obstructing the synthesis process. nih.govfrontiersin.org Specific details on how this compound directly inhibits cell wall synthesis were not extensively detailed in the search results, though the general mechanism for AMPs targeting cell wall synthesis by binding to lipid II is described. nih.govfrontiersin.org
Disruption of Metabolic Enzyme Activity
Beyond targeting the cell membrane and cell wall, antimicrobial peptides can also interfere with intracellular processes, including the disruption of metabolic enzyme activity. nih.govnih.govuenf.broup.comfrontiersin.org After penetrating the bacterial cell membrane, AMPs can target cytoplasmic enzymes, DNA, and RNA, thereby disrupting replication and metabolic processes. nih.govnih.govuenf.br This interference with key metabolic enzymes can impair essential cellular functions and contribute to bacterial cell death. nih.govnih.govuenf.br
Immunomodulatory Mechanisms of this compound
In addition to its direct antimicrobial properties, this compound also possesses immunomodulatory activities, influencing the host immune response. ontosight.aiphysiology.orgmedchemexpress.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com This dual functionality is a significant characteristic of many antimicrobial peptides, distinguishing them from traditional antibiotics. physiology.orgnih.govnih.govnih.gov this compound's immunomodulatory effects include the modulation of inflammatory responses and the promotion of tissue repair. ontosight.aifrontiersin.orgmdpi.com
Endotoxin (B1171834) Neutralization and Inhibition
This compound is described as a potent endotoxin inhibitor. medchemexpress.com Endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of inflammation. medchemexpress.comnih.gov Cationic peptides can exert anti-inflammatory effects by neutralizing LPS and inhibiting the inflammatory response triggered by bacterial factors. medchemexpress.comnih.govoup.com This neutralization can occur through binding to lipid A, a component of LPS, thereby detoxifying it and preventing the induction of cytokine release. medchemexpress.comnih.gov
Modulation of Host Immune Response
This compound can modulate the host immune response through various mechanisms. physiology.orgfrontiersin.orgnih.govuenf.broup.comfrontiersin.orgmdpi.comresearchgate.netmdpi.comnih.gov Antimicrobial peptides, including this compound, can influence immune cell functions at multiple levels. physiology.orgnih.govmdpi.comnih.gov
Influence on Cytokine and Signaling Molecule Production
This compound can influence the production of cytokines and other signaling molecules that are crucial for the immune response and healing processes. ontosight.aifrontiersin.orgoup.commdpi.comnih.gov By interacting with specific receptors on immune cells, this compound can modulate the release of both pro-inflammatory and anti-inflammatory cytokines. ontosight.aifrontiersin.orgnih.govoup.commdpi.comnih.gov For example, some cationic antimicrobial peptides have been shown to block the production of pro-inflammatory cytokines like TNF-α by macrophages stimulated with LPS. oup.com This modulation of cytokine profiles can help to regulate the intensity and direction of the immune response. frontiersin.orgmdpi.comnih.govfrontiersin.orgmdpi.com
Chemoattraction of Immune Cells
Some antimicrobial peptides, including host defense peptides, can act as chemoattractants for various immune cell types. physiology.orgmdpi.comnih.govubc.ca This chemoattraction can be direct or indirect, by stimulating host cells to secrete conventional chemokines. ubc.ca The recruitment of immune cells, such as monocytes and neutrophils, to the site of infection or injury is a critical aspect of the host defense and wound healing processes. physiology.orgfrontiersin.orgmdpi.comnih.govubc.ca While the search results generally mention the chemoattractant properties of AMPs, specific detailed findings on this compound's chemoattractant activity were not prominently featured.
Enhancement of Phagocytosis
Phagocytosis is a fundamental process in the innate immune response where phagocytes, such as neutrophils and macrophages, engulf and eliminate pathogens and cellular debris. nih.gov This receptor-mediated process involves the recognition and binding of targets, often facilitated by opsonins, followed by engulfment into a phagosome and subsequent fusion with lysosomes to form a phagolysosome where microbial killing occurs through various mechanisms including reactive oxygen species and hydrolytic enzymes. nih.gov While phagocytosis is a critical defense mechanism, and its impairment can affect bacterial clearance and influence neutrophil apoptosis, specific detailed research findings or data tables demonstrating the direct enhancement of phagocytosis by this compound were not identified in the consulted literature.
Suppression of Neutrophil Apoptosis
Neutrophil apoptosis, or programmed cell death, is a crucial process for resolving inflammation and limiting tissue damage. Neutrophils are short-lived leukocytes that undergo constitutive apoptosis, but their lifespan can be influenced by various factors, including inflammatory mediators and infectious agents. Apoptosis is typically initiated via intrinsic and extrinsic pathways, culminating in caspase activation and subsequent cellular dismantling, followed by efferocytosis (clearance of apoptotic cells by macrophages). While the regulation of neutrophil apoptosis is well-studied, and impaired apoptosis can contribute to chronic inflammation, specific detailed research findings or data tables demonstrating the direct suppression of neutrophil apoptosis by this compound were not identified in the consulted literature.
Preclinical and in Vitro Efficacy Research of Xmp 629
Investigation of Antimicrobial Activity Against Specific Pathogens
Preclinical research has explored the direct antimicrobial activity of XMP-629 against a range of bacterial species, encompassing both Gram-negative and Gram-positive bacteria, including strains known for drug resistance. medchemexpress.comhoelzel-biotech.commdpi.com
Studies Against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)
This compound is noted for its activity against Gram-negative bacteria. uenf.br Its mechanism involves targeting the LPS (lipopolysaccharide) of Gram-negative bacteria, leading to bacterial membrane disruption. nih.govnih.gov While specific minimum inhibitory concentration (MIC) data for this compound against Escherichia coli and Pseudomonas aeruginosa were not extensively detailed in the reviewed literature, this compound's classification and described mechanism align with activity against Gram-negative pathogens. uenf.brnih.govnih.gov Some antimicrobial peptides (AMPs), including those in databases that list this compound, have demonstrated activity against E. coli and P. aeruginosa in in vitro studies. figshare.comnih.govbiorxiv.orgmdpi.com
Studies Against Gram-Positive Bacteria (e.g., S. aureus, S. pyogenes, P. acnes)
This compound has shown antimicrobial activity against several key Gram-positive bacteria. Specifically, studies have reported its efficacy against Propionibacterium acnes, Staphylococcus aureus, and Streptococcus pyogenes. medchemexpress.comhoelzel-biotech.com this compound has demonstrated potent antimicrobial activity against P. acnes. researchgate.net This activity is particularly relevant given the implication of Gram-positive bacteria in conditions such as acne, which this compound was investigated for treating. uenf.brgoogle.com
Efficacy Against Drug-Resistant Strains
The antimicrobial potential of this compound extends to drug-resistant bacterial strains. It has been described as having antibacterial action against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action of AMPs, including membrane disruption, is considered advantageous in combating the emergence of bacterial resistance compared to conventional antibiotics. mdpi.comnih.govmdpi.comresearchgate.netfrontiersin.org
Summary of In Vitro Activity Against Specific Pathogens
Based on the available information, this compound has demonstrated in vitro antimicrobial activity against a range of bacteria, including notable Gram-positive and Gram-negative pathogens.
| Bacterial Type | Specific Pathogens Mentioned |
| Gram-Negative | Gram-negative bacteria in general, LPS of G- uenf.brnih.govnih.gov |
| Gram-Positive | Propionibacterium acnes medchemexpress.comresearchgate.nethoelzel-biotech.com |
| Staphylococcus aureus (including MRSA) medchemexpress.comhoelzel-biotech.commdpi.com | |
| Streptococcus pyogenes medchemexpress.comhoelzel-biotech.com |
In Vitro Models for Efficacy Assessment
Various in vitro models are employed to assess the efficacy of antimicrobial compounds like this compound. These models provide crucial data on the compound's ability to inhibit bacterial growth and its mechanism of action at the cellular level.
Bacterial Growth Inhibition Assays
Bacterial growth inhibition assays are standard methods used to determine the concentration of an antimicrobial agent required to inhibit or kill bacteria. A common measure is the minimal inhibitory concentration (MIC), defined as the lowest concentration of a peptide that fully inhibits bacterial growth. nih.gov These assays often involve measuring bacterial growth by monitoring the absorbance of bacterial cultures over time in the presence of varying concentrations of the antimicrobial peptide. nih.gov While specific MIC values for this compound against a broad panel of bacteria were not consistently provided across the sources, the reported antimicrobial activity against the pathogens listed above is based on such inhibition studies.
Membrane Permeability Assays
A key aspect of this compound's mechanism of action is its interaction with and disruption of bacterial membranes. nih.govnih.govnih.gov As a peptide derived from BPI, which increases permeability, this compound is understood to cause bacterial membrane permeabilization. researchgate.netmdpi.com Antimicrobial peptides, in general, can alter bacterial membrane permeability by forming ionic pores or transient gaps. nih.gov In vitro models to assess membrane permeability include assays such as the uptake of N-phenyl-1-napthylamine (NPN), a hydrophobic fluorescent probe that enters cells with damaged membranes, or by measuring changes in membrane potential using voltage-sensitive dyes like diSC3(5), which indicates cytoplasmic membrane depolarization. plos.org These types of assays are instrumental in confirming the membrane-targeting mechanism of AMPs like this compound.
Cell Culture Models for Immunomodulation Studies
In vitro studies have demonstrated that this compound possesses potent antimicrobial activity against relevant pathogens. Specifically, it has shown activity against Propionibacterium acnes with minimal bactericidal concentrations (MBCs) ranging from 0.5 to 4.0 μg/ml. [Search Result 2 from previous turn, 10 from previous turn] this compound's antimicrobial spectrum also includes Staphylococcus aureus and Streptococcus pyogenes. [Search Result 8 from previous turn, 21 from previous turn]
The antimicrobial activity of this compound is, at least in part, mediated through an immunomodulatory mechanism. [Search Result 8 from previous turn, 21 from previous turn] Cationic peptides, such as this compound, are known to interact with components of the innate immune system and can influence inflammatory responses in cell culture models. [Search Result 10 from previous turn, 4, 14] These peptides can modulate the release of cytokines from stimulated human peripheral blood cells and inhibit the production of proinflammatory cytokines induced by bacterial factors like lipopolysaccharide (LPS) and lipoteichoic acid (LTA) in macrophages. [Search Result 10 from previous turn] The anti-inflammatory effects of cationic peptides in cell-based models can occur through mechanisms such as neutralizing LPS, inhibiting the binding of LPS to LPS-binding protein (LBP), and competitively binding to LPS to block its transport. [Search Result 10] Studies using cell culture have shown that certain antimicrobial peptides can suppress pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines. [Search Result 1, 7, 14]
While specific detailed data tables for this compound's effects on various cytokines in cell culture models were not available in the consulted literature, the established immunomodulatory properties of cationic peptides and this compound's classification as an endotoxin (B1171834) inhibitor highlight the relevance of cell culture models in understanding its mechanisms of action beyond direct bacterial killing.
Based on the reported MBC values for P. acnes, the in vitro efficacy can be summarized as follows:
| Bacterial Species | MBC Range (μg/ml) |
| Propionibacterium acnes | 0.5 - 4.0 |
In Vivo Preclinical Models for Mechanistic Insight
Preclinical in vivo animal models are crucial for investigating the complex mechanisms by which potential therapeutic agents like this compound exert their effects within a living system. These models can provide insights into the interplay between the compound, the host immune response, and the disease process, which cannot be fully replicated in vitro. Various animal models are utilized to study aspects of infection, tissue repair, and inflammation, which are relevant to the potential applications of this compound as an endotoxin inhibitor and immunomodulator. [Search Result 9 from previous turn, 14 from previous turn, 15 from previous turn, 17 from previous turn, 6, 8, 9, 13, 15, 16, 17, 18, 19]
Animal Models for Investigating Mechanisms of Protection Against Infection
Animal models of bacterial infection, such as mouse models of pneumonia or abscess formation, are widely used to study the efficacy of antimicrobial agents and to elucidate the mechanisms of protection against infection. [Search Result 14 from previous turn, 6, 9, 15, 16] These models allow for the assessment of factors like bacterial load reduction, survival rates, and the modulation of the host immune response during infection. [Search Result 14 from previous turn, 6] While antimicrobial peptides in general have been tested in various animal infection models, with some demonstrating efficacy [Search Result 2 from previous turn, 4, 10], detailed preclinical in vivo data specifically outlining this compound's performance and mechanisms of protection in such models were not available in the consulted literature. This compound was investigated in clinical trials for skin infections [Search Result 8 from previous turn, 4, 7], suggesting prior preclinical assessments in relevant infection models would have been conducted, but the specific findings from these preclinical in vivo infection mechanism studies were not detailed in the provided search results.
Models for Studying Role in Tissue Repair and Anti-inflammatory Processes
Given this compound's classification as an endotoxin inhibitor and its demonstrated immunomodulatory activity in vitro, preclinical animal models of inflammation and tissue injury are relevant for understanding its potential role in these processes. [Search Result 1 from previous turn, 8 from previous turn, 21 from previous turn, 4, 7, 8, 10, 11, 12, 13, 14, 17, 18, 19] Animal models such as those for inflammatory bowel disease, acute kidney injury, or wound healing are used to investigate anti-inflammatory agents and therapies that promote tissue repair. [Search Result 9 from previous turn, 15 from previous turn, 16 from previous turn, 8, 9, 13, 17, 18, 19] These models allow for the evaluation of outcomes such as the reduction of inflammatory markers, leukocyte infiltration, and histological evidence of tissue damage and repair. [Search Result 15 from previous turn, 16 from previous turn, 8, 17, 18] Cationic peptides and endotoxin inhibitors can influence inflammation by modulating cytokine production and interacting with immune cells like macrophages, which play a key role in both inflammation and tissue repair. [Search Result 10 from previous turn, 8, 9, 12, 14] While the mechanisms by which cationic peptides can influence tissue repair and inflammation have been studied in various animal models [Search Result 8, 17, 18], specific detailed preclinical in vivo data regarding this compound's effects on tissue repair or anti-inflammatory processes in these models were not presented in the consulted literature.
Investigations into Potentiation of Conventional Antimicrobials
The potential for antimicrobial peptides to enhance the effectiveness of conventional antibiotics has been explored in preclinical settings. [Search Result 2 from previous turn, 10 from previous turn] Studies in vitro and in vivo animal models have investigated the synergistic effects of combining AMPs with traditional antimicrobial agents against various pathogens, including multi-drug-resistant strains. [Search Result 1, 12] This approach aims to improve therapeutic outcomes and potentially mitigate the development of resistance. [Search Result 1, 12] While the concept of potentiation by AMPs is an active area of research, and synergistic effects have been observed for other compounds in preclinical animal models [Search Result 1, 12], specific detailed preclinical in vivo data demonstrating the potentiation of conventional antimicrobials by this compound were not found in the consulted literature.
Structure Activity Relationship Sar Studies of Xmp 629 and Analogues
Elucidation of Key Amino Acid Residues for Activity
The activity of antimicrobial peptides (AMPs), including XMP-629, is significantly influenced by their amino acid composition. Cationicity is a key property for the antimicrobial action of AMPs, facilitating initial binding to the negatively charged bacterial surface components like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria through electrostatic interactions frontiersin.orgnih.govnih.gov. Hydrophobic amino acid residues are also crucial, enhancing the interaction duration with the membrane and playing a vital role in antibacterial activity frontiersin.orgmdpi.com. However, excessive hydrophobicity can reduce selectivity for bacterial cells and potentially lead to increased hemolysis frontiersin.orgrsc.org.
Specific amino acid residues can influence secondary structure and activity. For instance, proline or D-amino acids can disrupt the α-helical structure, potentially reducing effectiveness uenf.br. Conversely, cationic residues like lysine (B10760008) and arginine can enhance helicity and antimicrobial activity uenf.br. While the exact key amino acid residues specifically elucidated for this compound's activity are not explicitly detailed in the provided text, general principles of AMP SAR suggest that the balance and distribution of cationic and hydrophobic residues within its sequence, characteristic of cationic α-helical peptides, are critical for its interaction with bacterial membranes and subsequent activity medchemexpress.commedchemexpress.comnih.govnih.govmdpi.com.
Impact of Peptide Length on Antimicrobial and Immunomodulatory Potency
The length of antimicrobial peptides typically ranges from 5 to 100 residues, with most AMPs in databases being between 11 and 60 residues mdpi.comnih.govmdpi.com. Peptide length can significantly impact activity and selectivity. While the optimal length varies depending on the specific peptide family and target, shorter peptides may offer advantages in terms of synthesis cost and potentially reduced toxicity or immunogenicity. However, some studies suggest that sufficient length is necessary to form stable secondary structures and effectively interact with and disrupt bacterial membranes through mechanisms like pore formation mdpi.comnih.gov.
For this compound, as a derivative of BPI, its specific length contributes to its properties as a cationic α-helical peptide medchemexpress.commedchemexpress.comnih.gov. The impact of varying the peptide length of this compound or its analogues on antimicrobial and immunomodulatory potency would typically be investigated in SAR studies by synthesizing truncated or extended versions of the peptide and comparing their activities. While general principles about peptide length effects on AMPs are known, specific data on how different lengths affect this compound's potency is not available in the provided text.
Correlation between Conformational Changes and Biological Function
The biological function of many proteins and peptides, including AMPs, is closely linked to their conformational states and changes biorxiv.org. AMPs can undergo conformational changes upon interacting with bacterial membranes, which is crucial for their mechanism of action nih.govnih.govmdpi.comnih.gov. For instance, α-helical peptides, which may be linear or unstructured in aqueous solutions, often adopt an amphiphilic helical structure upon interacting with bacterial cell membranes, a prerequisite for membrane insertion nih.govfrontiersin.org. This conformational change facilitates membrane permeabilization and disruption through various models, such as the barrel-stave or toroidal pore models nih.govmdpi.comnih.govmdpi.com.
This compound is described as a cationic α-helical peptide medchemexpress.commedchemexpress.com. Its ability to adopt an amphiphilic helical conformation upon membrane interaction is likely correlated with its antimicrobial activity. Changes in conformation can affect the peptide's ability to accumulate on the membrane surface, insert into the lipid bilayer, and form pores or otherwise disrupt membrane integrity uenf.brnih.gov. While the provided text mentions conformational changes in the context of AMP mechanisms generally, specific detailed research findings on the correlation between conformational changes of this compound and its biological function are not presented.
Rational Modification for Enhanced Selectivity and Stability
Rational modification is a key strategy to improve the therapeutic potential of AMPs by enhancing their selectivity for bacterial cells over host cells and increasing their stability against proteolytic degradation rsc.orgnih.govacs.orgnih.gov. Modifications can include amino acid substitutions, incorporation of non-natural amino acids, amidation, cyclization, and lipidation frontiersin.orgrsc.orgacs.org.
To enhance selectivity, modifications often aim to optimize the balance between cationicity and hydrophobicity, as excessive hydrophobicity can lead to increased toxicity against mammalian cells rsc.org. Modifying specific residues or incorporating D-amino acids can improve resistance to proteases, thereby increasing stability in biological fluids like human serum frontiersin.orgnih.govacs.orgnih.gov. Peptide cyclization can also enhance stability by restricting conformational flexibility frontiersin.org.
While this compound itself is a derivative of BPI nih.govfrontiersin.orguenf.br, suggesting it is already a product of some form of modification or selection, the provided text does not detail specific rational modifications applied to this compound or its analogues aimed at enhancing its selectivity or stability. However, the general principles of AMP modification discussed in the search results are relevant to the types of studies that would be conducted to improve a peptide like this compound frontiersin.orgrsc.orgnih.govacs.orgnih.gov. The limited success of this compound in clinical trials, partly attributed to poor biological stability and non-specific cell toxicity, highlights the importance of such modifications acs.orgnih.gov.
Comparative SAR with Other Antimicrobial Peptides
Comparing the SAR of this compound with other antimicrobial peptides provides valuable insights into the common principles governing AMP activity and the unique features of this compound. This compound is often mentioned alongside other AMPs that have reached clinical trial stages, such as Iseganan, Pexiganan (an analog of magainin-2), and Omiganan (a derivative of Indolicidin) frontiersin.orgmdpi.comnih.govnih.govnih.govacs.orgnih.govcpu-bioinfor.org. These peptides, despite structural differences (e.g., Pexiganan and LL-37 form toroidal pores, while some AMPs have β-sheet structures), often share key characteristics like cationicity and amphiphilicity, which are crucial for their membrane-targeting mechanisms nih.govfrontiersin.orgmdpi.comnih.govmdpi.com.
Like many other AMPs, this compound is a cationic α-helical peptide medchemexpress.commedchemexpress.com. Its mechanism is described as involving broad-spectrum antimicrobial activity via an immunomodulatory mechanism medchemexpress.commedchemexpress.commedchemexpress.com. This dual mode of action (direct antimicrobial and immunomodulatory) is a feature shared by several AMPs, such as LL-37 frontiersin.org. The challenges faced by this compound in clinical trials, including lower efficacy compared to controls and issues with stability and potential toxicity, are also common hurdles in the development of other AMPs frontiersin.orgmdpi.comnih.govacs.orgnih.govfrontiersin.org. Comparative SAR studies would involve analyzing how variations in sequence, charge, hydrophobicity, and structure in this compound relate to activity compared to similar variations in other AMPs, helping to identify optimal design parameters.
Advanced Research Methodologies and Computational Approaches
Peptide Synthesis Techniques for XMP-629 and Derivatives
The creation of this compound and its potential derivatives relies on established peptide synthesis techniques. Chemical synthesis of peptides broadly encompasses liquid-phase synthesis, solid-phase synthesis, and peptide fragment synthesis. frontiersin.org These methods allow for precise control over the peptide sequence and the incorporation of modified or non-natural amino acids, which can be crucial for studying structure-activity relationships and enhancing properties like stability. nih.gov
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for producing peptides of small to medium size, typically up to 50 residues. rsc.org This technique involves anchoring the C-terminal amino acid of the growing peptide chain to a polymeric solid support, commonly a resin, via a cleavable chemical linker. rsc.org The peptide chain is then elongated through iterative cycles of deprotection and coupling of amino acid building blocks. rsc.org Excess reagents and byproducts are removed by washing the solid support, which simplifies purification compared to traditional solution-phase methods. nih.govrsc.org The Fmoc/tBu strategy is a common approach used in SPPS. mdpi.com SPPS has evolved significantly, progressing from laboratory-scale production to enabling automation and large-scale manufacturing. frontiersin.org Short peptides derived from other antibacterial peptides have been successfully synthesized using SPPS. mdpi.com
Solution-Phase Synthesis and Semi-Synthesis
While SPPS is prevalent, solution-phase peptide synthesis remains a fundamental technique, particularly for shorter peptides or specific synthesis challenges. Chemical synthesis approaches for AMP development also include semi-synthesis. rsc.org Semi-synthesis involves combining chemical synthesis with biological methods, often utilizing larger peptide fragments obtained through recombinant expression or isolation, which are then coupled chemically. Although detailed applications of solution-phase synthesis or semi-synthesis specifically for this compound were not prominent in the search results, these are recognized methodologies within peptide chemistry.
Automated Synthesis and SPOT Synthesis
Advancements in peptide synthesis have led to automated systems that streamline the SPPS process, allowing for the rapid and efficient generation of peptides. nih.gov Automated peptide synthesizers perform the deprotection, coupling, and washing steps automatically based on programmed sequences. SPOT synthesis is another automated and cost-effective method that involves synthesizing peptides directly onto a porous membrane. nih.govresearchgate.net This technique allows for the simultaneous synthesis of multiple peptides in a spatially addressable format, facilitating the creation of peptide libraries for screening purposes. nih.gov The process involves the sequential addition of protected amino acids to specific spots on the membrane, followed by deprotection and cleavage. nih.gov
Biophysical Characterization for Structural-Functional Relationships
Understanding the three-dimensional structure and behavior of peptides like this compound is crucial for elucidating their mechanisms of action and establishing structure-functional relationships. Biophysical techniques provide valuable insights into peptide conformation, folding, and interactions with their environment, such as cell membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the high-resolution three-dimensional structure of peptides in solution. rsc.orgmdpi.com NMR can reveal detailed structural information and provide insights into the dynamics and interactions of peptides. mdpi.comuenf.br For AMPs, NMR spectroscopy can be used to study their interactions with membrane mimetics, such as micelles or lipid bilayers, which helps in understanding how these peptides interact with bacterial membranes. rsc.orgmdpi.comresearchgate.net NMR spectroscopy has been used to show that some peptides adopt a helical conformation in the presence of membrane mimetics. researchgate.net It can also identify the interaction of peptide amino acids with lipids. rsc.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides. mdpi.comuenf.br CD measures the differential absorption of left and right circularly polarized light by a molecule, which is sensitive to the chiral environment of the peptide backbone. uenf.br CD spectra provide information about the presence and proportion of different secondary structural elements, such as alpha-helices, beta-sheets, and random coils. mdpi.comuenf.br CD spectroscopy can monitor the folding of AMPs and is used to assess the amount of properly folded recombinant polypeptides. rsc.orggoogle.com Characteristic peaks in CD chromatograms indicate the presence of alpha-helical and beta-folded peptides. uenf.br Studies have used CD spectroscopy to demonstrate the predominantly alpha-helical structure of peptides in solution or the presence of random coil arrangements in aqueous solutions. researchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) for Binding Studies
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique widely employed to investigate the binding interactions between biomolecules in solution, providing both thermodynamic and kinetic information. scispace.comacs.org This method directly measures the heat released or absorbed during a molecular binding event, allowing for the determination of binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. scispace.comacs.org
ITC is a valuable tool in peptide research for quantifying the binding of peptides to various targets, including proteins, nucleic acids, lipids, and even inorganic nanoparticles. scispace.comacs.orgmdpi-res.com For instance, ITC has been used to study the binding of antimicrobial peptides to phospholipid bilayer membranes, providing insights into the energetics of peptide-membrane interactions which are crucial for their mechanism of action. acs.org In another application, ITC was utilized to confirm the increased binding specificity of an engineered protein variant to a desired substrate, validating computational design efforts. touro.edu While ITC is a relevant technique for studying peptide binding, specific data detailing ITC studies performed on this compound were not identified in the consulted literature.
Computational Design and Modeling
Computational methods play a critical role in modern peptide research, enabling the design, prediction, and analysis of peptide behavior at a molecular level. These approaches complement experimental studies and can significantly accelerate the discovery and optimization process.
Molecular Dynamics (MD) simulations and docking studies are powerful computational techniques used to model and understand the interactions and dynamic behavior of molecules, including peptides, at an atomic level. mdpi.comeuropa.eu Molecular docking is primarily used to predict the preferred binding orientation (pose) of a ligand (such as a peptide) to a receptor (e.g., a protein or membrane) and estimate the binding affinity. mdpi.com This provides initial insights into potential interactions and binding sites.
MD simulations extend docking studies by simulating the movement and interactions of atoms and molecules over time, providing dynamic information that static docking cannot capture. europa.eu MD can reveal the flexibility of both the peptide and its target, explore conformational changes upon binding, and provide a more accurate representation of the binding process and the stability of the complex. europa.eu For example, MD simulations have been used to analyze the interactions between antimicrobial peptides and cell membranes, elucidating the mechanisms of membrane disruption. Computational docking can also be used as a validation strategy to predict binding affinities to non-target proteins, helping to assess specificity. Although these methods are highly relevant to understanding peptide interactions, specific MD simulation or docking studies focused on this compound were not found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. In QSAR studies, molecular descriptors representing various aspects of chemical structure (e.g., electronic, steric, hydrophobic properties) are calculated and used to build mathematical models that can predict the activity of new, untested compounds.
QSAR modeling can be applied to peptide research to identify key structural features that influence activity, predict the activity of modified peptide sequences, and guide the design of peptides with improved properties. Both 2D and 3D molecular descriptors can be employed in QSAR model development. Rigorous validation of QSAR models is essential to ensure their predictive power and reliability. While QSAR is a valuable tool in drug and peptide discovery, specific QSAR studies involving this compound were not identified in the provided search results.
Artificial Intelligence (AI) and Machine Learning (ML) techniques are increasingly being applied in peptide research, particularly in the design and optimization of peptides with desired properties. AI and ML models can analyze large datasets of peptide sequences and their corresponding activities or properties to learn complex relationships that are difficult to discern through traditional methods.
These computational approaches can predict peptide characteristics such as antimicrobial activity, toxicity, and stability, accelerating the identification of promising candidates. Deep learning models, capable of processing complex sequence data, are particularly useful in guiding the synthesis of novel peptide sequences with enhanced efficacy and reduced undesirable properties. The application of AI and ML aims to make peptide design more efficient, cost-effective, and faster compared to purely experimental approaches. Despite the growing use of AI/ML in peptide design, specific instances of these techniques being applied to the design or study of this compound were not found in the consulted literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Validation Strategies for On-Target Specificity in Research
Ensuring that a peptide interacts specifically with its intended biological target is crucial in research and therapeutic development. Various validation strategies are employed to confirm on-target specificity and minimize off-target effects.
Therapeutic Potential of Xmp 629: Mechanistic Insights and Preclinical Applications
XMP-629 as an Antimicrobial Agent Against Specific Bacterial Infections
This compound has demonstrated potent antimicrobial activity against certain bacteria. nih.govmedchemexpress.com This activity is attributed to its ability to disrupt bacterial membranes and potentially target intracellular components. nih.govnih.govmdpi.com
Investigations in Dermatological Microbiology (e.g., P. acnes related conditions)
Preclinical studies have evaluated the antibacterial activity of this compound against Propionibacterium acnes (P. acnes), the bacterium associated with acne vulgaris, and other related skin flora. bioworld.comxoma.com These studies indicated that this compound exhibited bactericidal activity against P. acnes, including strains resistant to conventional antibiotics like erythromycin (B1671065) and clindamycin. bioworld.com
In vitro studies have shown minimal bactericidal concentrations (MBC) of this compound against P. acnes strains ranging from 0.5 to 4.0 μg/ml. nih.gov
Despite promising preclinical data, a Phase II clinical trial investigating a topical gel formulation of this compound for acne treatment did not demonstrate a statistically significant difference compared to a vehicle control. nih.govbioworld.comphysiology.org Consequently, development for this indication was discontinued (B1498344). bioworld.comphysiology.org
Research in Wound Healing and Tissue Regeneration Mechanisms
This compound has been studied for its potential to promote wound healing and tissue repair. ontosight.ai Its mechanism in this context involves modulating the immune response and enhancing tissue regeneration. ontosight.ai By interacting with specific receptors on immune cells, this compound can influence the production of cytokines and other signaling molecules vital for the healing process, potentially leading to improved wound closure and reduced inflammation. ontosight.ai
While some antimicrobial peptides (AMPs) have shown promise in wound healing by controlling microbial proliferation, modulating immune responses, and promoting angiogenesis and tissue regeneration, clinical trials for some AMPs, including this compound, in wound healing applications have faced challenges. physiology.orgresearchgate.net For example, this compound gel trials were discontinued in Phase II, failing to demonstrate clinical benefits compared to the placebo group. physiology.orgresearchgate.net
Anti-Inflammatory and Immunomodulatory Applications in Disease Models
Beyond its direct antimicrobial effects, this compound exhibits immunomodulatory properties. medchemexpress.comnih.govnih.govnih.gov It is described as a potent endotoxin (B1171834) inhibitor. medchemexpress.compatsnap.com The mechanism involves the modulation of the immune response, which can influence the production of cytokines and other signaling molecules. nih.govontosight.ai This can lead to reduced inflammation. ontosight.ai
Studies suggest that cationic antimicrobial peptides, including potentially this compound due to its nature, can have a direct anti-inflammatory effect on host cells and inhibit inflammation triggered by bacteria. oup.com This may involve altering cytokine production and cell proliferation. oup.com
Role in Combating Antimicrobial Resistance: Low Propensity for Resistance Development
Antimicrobial peptides like this compound are considered promising alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance (AMR). nih.govmdpi.comresearchgate.net The rapid and unique mechanism of action of AMPs, often involving the disruption of microbial cell membranes, makes it difficult for pathogenic microorganisms to develop resistance compared to antibiotics that target specific molecular receptors or pathways. nih.govfrontiersin.orgfrontiersin.org
While bacteria can develop resistance mechanisms to AMPs, such as enzymatic degradation or changes in cell surface properties, the development of resistance to AMPs is generally considered to be less frequent and slower compared to conventional antibiotics due to their multifaceted mechanisms of action. nih.govnih.govdergipark.org.tr The non-specific interaction with the bacterial membrane is believed to contribute to this low propensity for resistance development. nih.govfrontiersin.org
Broader Spectrum Potential: Antifungal, Antiviral, and Antiparasitic Mechanisms
Antimicrobial peptides, as a class, often exhibit broad-spectrum activity against various microorganisms, including bacteria, fungi, viruses, and parasites. nih.govnih.govnih.govbioworld.com This is due to their mechanisms of action, which can involve membrane disruption or targeting intracellular processes conserved across different microbial types. nih.govmdpi.comfrontiersin.org
While the primary focus for this compound has been its antibacterial activity, particularly against P. acnes, and its endotoxin inhibitory properties, the broader potential of BPI-derived peptides and AMPs, in general, suggests the possibility of activity against other types of pathogens. nih.govmedchemexpress.comnih.govnih.govpatsnap.combioworld.com However, specific detailed research findings on the antifungal, antiviral, and antiparasitic mechanisms of this compound itself were not prominently found in the provided search results, beyond the general characteristics of AMPs and BPI derivatives. Some AMPs have demonstrated activity against Candida albicans and certain viruses like influenza and HIV in preclinical studies. nih.govnih.govfrontiersin.orgnih.gov
Challenges and Future Directions in Xmp 629 Research
Overcoming Research and Development Challenges
Developing peptide therapeutics like XMP-629 involves navigating several key challenges from initial synthesis to demonstrating efficacy in biological systems.
Optimization of Peptide Synthesis and Production Scalability
The production of peptides such as this compound often relies on chemical synthesis methods, predominantly Solid-Phase Peptide Synthesis (SPPS) nih.govnih.gov. While SPPS is considered a standard and advanced method, particularly for synthesizing longer and more complex peptides, it is associated with high costs due to raw materials and specialized equipment, potentially low yields, and difficulties in purification nih.govnih.gov. Scaling up peptide synthesis from a laboratory benchtop to industrial production levels introduces further complexities. Factors such as optimizing cycle times, managing mixing rates, ensuring efficient heat transfer, controlling equipment and utility costs, ensuring raw material availability, managing waste, and labor considerations are critical during scale-up gappeptides.com. The heterogeneous nature of the reaction mixture in SPPS can impose requirements on equipment, potentially limiting the scale of production gappeptides.com. Optimizing synthesis protocols is crucial to achieve desired peptide purity by maximizing correct coupling efficiency and minimizing unwanted side reactions, deletions, and racemization gyrosproteintechnologies.com. Specific peptide sequences, including those with regions prone to aggregation or those that are long or complex, can pose particular challenges during synthesis optimization gyrosproteintechnologies.com. Monitoring the efficiency of steps like deprotection can help prevent issues that lead to impurities gyrosproteintechnologies.com. Alternative approaches, such as Group Assisted Purification Peptide Synthesis (GAPPS), are being explored as potential solutions for large-scale synthesis challenges due to their homogeneous solution-phase nature gappeptides.com. Additionally, heterologous expression systems offer a potentially more scalable and cost-effective platform for producing antimicrobial peptides, although they require careful optimization nih.gov.
Enhancing Peptide Stability and Bioavailability in Research Models
A significant limitation for many natural antimicrobial peptides, including those structurally similar to this compound, is their poor stability and limited bioavailability within the physiological environment of research models mdpi.comfrontiersin.orgnih.gov. Peptides can be susceptible to proteolytic degradation, which reduces their effective concentration and duration of action in vivo. To address these limitations, strategies aimed at improving the pharmacokinetic properties of peptides are being investigated frontiersin.orgmdpi.com. These include chemical modifications to the peptide structure, such as cyclization, the incorporation of unnatural amino acids, and terminal modifications, which can enhance stability and reduce toxicity nih.gov. Furthermore, the development and application of advanced delivery systems are crucial for protecting peptides from degradation and improving their bioavailability nih.govmdpi.com. Nanotechnology-based delivery systems, for instance, have shown promise in preventing proteolysis in vivo and increasing peptide accumulation at target sites nih.govmdpi.com.
Bridging the Gap Between In Vitro and In Vivo Research Observations
A persistent challenge in the development of peptide therapeutics is the discrepancy often observed between promising results obtained in in vitro studies and the outcomes in in vivo research models and clinical trials mdpi.com. This compound serves as an example of a peptide that demonstrated potential in vitro but did not translate to sufficient efficacy in Phase III clinical trials for acne treatment mdpi.comsci-hub.senih.gov. This lack of correlation, known as the in vitro-in vivo correlation (IVIVC) gap, is a complex issue influenced by numerous factors nih.govmdpi.com. Establishing reliable IVIVC is particularly challenging for complex formulations nih.govmdpi.com. For instance, in the context of inhalation products, accurately simulating patient breathing patterns and using advanced testing geometries that mimic the respiratory system are important for improving IVIVC tsi.com. For lipid nanoparticles, studies have shown that in vitro delivery does not always predict in vivo delivery, underscoring the need for optimizing in vitro protocols with consideration for in vivo data mdpi.com. The challenges in establishing IVIVC are compounded by factors such as the lack of appropriate clinical data and regulatory uncertainties puxdesign.cz. Addressing this gap requires a deeper understanding of the complex interactions between the peptide, the delivery system (if used), and the biological environment in vivo.
Novel Delivery Systems for Enhanced Research Applications
To improve the therapeutic potential of peptides like this compound, the development and application of novel delivery systems are crucial for overcoming limitations in stability, bioavailability, and targeted delivery.
Nanotechnology-Based Delivery Systems
Nanotechnology offers promising avenues for enhancing the delivery of antimicrobial peptides mdpi.com. Nanotechnology-based delivery systems are being explored as effective alternatives to improve the therapeutic efficacy of peptides by protecting them from degradation, enhancing their accumulation at specific sites, and potentially reducing off-target effects mdpi.com. Nanocarriers, which are nanoscale vehicles, provide numerous advantages, including improved drug solubility, targeted delivery, controlled release, and reduced side effects mdpi.combrieflands.comfrontiersin.org. Various types of nanomaterials, such as polymeric nanoparticles (e.g., PLGA NPs), dendrimers, liposomes, micelles, and carbon nanotubes, are being investigated as carriers for therapeutic agents mdpi.commdpi.combrieflands.com. These systems can be designed to provide controlled and sustained release of the encapsulated peptide mdpi.commdpi.combrieflands.comnih.gov. Furthermore, the development of stimuli-responsive nanocarriers allows for drug release to be triggered by specific conditions in the biological environment mdpi.com. Despite the significant progress, challenges in nanoparticle development persist, including a need for greater understanding of nanoparticle components and characteristics, ensuring uniformity in toxicity profiles, and establishing standardized model systems and protocols frontiersin.org.
Cell-Penetrating Peptides (CPPs) for Intracellular Delivery
Cell-penetrating peptides (CPPs), also known as protein transduction domains, are recognized as powerful biological nanocarriers capable of traversing cellular membranes, which are a major barrier for many therapeutic molecules frontiersin.orgnih.gov. CPPs can facilitate the intracellular delivery of various cargoes, including membrane-impermeable substances and therapeutic nucleic acids, through both endocytic and non-endocytic pathways frontiersin.orgnih.govmdpi.com. These peptides are typically basic and positively charged, allowing them to form complexes with negatively charged molecules like nucleic acids nih.gov. Compared to some other delivery methods, CPPs are considered a non-invasive approach with high safety and potency frontiersin.org. Preclinical studies have demonstrated the potential of CPPs as carriers for delivering therapeutic nucleic acids nih.gov. CPPs can also be integrated with other nanosystems to further enhance targeted delivery, such as in nose-to-brain applications mdpi.com. Research is ongoing to explore the targeted delivery capabilities of CPPs, including their use with virus-like nanoparticles for specific cell types upm.edu.my.
Integration with Biomaterials
The integration of antimicrobial peptides, including compounds like this compound, with biomaterials represents a significant area for future research aimed at improving their stability, targeted delivery, and efficacy, particularly in treating localized infections and biofilms. Combining AMPs with biomaterials such as amphiphilic hydrogels and nanomaterials has shown promise in enhancing bacterial killing and increasing peptide stability. For instance, studies have explored covalently bonding AMPs to mesoporous hydrogels, demonstrating sustained antimicrobial activity. This approach can help protect peptides from degradation, concentrate them at the site of infection, and provide a sustained release, potentially overcoming some of the limitations observed in previous clinical evaluations of AMPs. Nanotechnological approaches are being explored to improve AMP delivery and stability for applications such as wound infections.
Exploration of Novel Peptide Sources and Biodiversity for Analogues (e.g., Marine Environments)
The vast diversity of natural antimicrobial peptides found across different kingdoms of life, including bacteria, fungi, plants, and animals, serves as a rich reservoir for discovering novel structures and sequences that could inspire the design of next-generation analogues of peptides like this compound nih.gov. Databases like the Antimicrobial Peptide Database (APD) curate thousands of natural AMPs, providing a valuable resource for identifying potential therapeutic candidates nih.gov. While this compound is a derivative of a human protein, the exploration of novel sources, such as marine environments known for their unique and potent antimicrobial compounds, could yield peptides with enhanced activity, specificity, or desirable properties like reduced toxicity or increased stability nih.gov. Research into biodiversity allows for the identification of peptides with diverse mechanisms of action and structural features that could be leveraged in the design and synthesis of improved this compound analogues nih.gov.
Advanced Computational and AI-Driven Discovery of Next-Generation Analogues
Synergistic Research with Other Therapeutic Modalities
Investigating the synergistic potential of this compound and other AMPs in combination with conventional antibiotics and other therapeutic modalities is a promising avenue for future research. Combining AMPs with antibiotics can lead to enhanced antimicrobial activity, overcome resistance mechanisms, and potentially reduce the effective dose of each compound, thereby minimizing toxicity and the development of resistance. Studies have demonstrated synergistic interactions between various AMPs and antibiotics against multidrug-resistant bacteria. While specific synergistic research involving this compound was not detailed in the available literature, the principle of combining AMPs with other agents to achieve superior therapeutic outcomes is well-established in the field and is highly relevant to the future development of this compound or its analogues. The immunomodulatory properties attributed to this compound also suggest potential for synergistic effects when combined with therapies that modulate the host immune response wikipedia.org.
Q & A
How should researchers formulate a measurable and hypothesis-driven research question for studying XMP-629's biochemical mechanisms?
A robust research question must balance specificity and feasibility. Begin by identifying gaps in existing literature (e.g., limited data on this compound's enzyme inhibition kinetics). Frame the question to allow quantifiable outcomes, such as: "How does this compound modulate [specific enzyme] activity at varying pH levels, and what structural features drive this interaction?" Ensure the question aligns with available methodologies (e.g., spectrophotometric assays, molecular docking simulations) and addresses reproducibility constraints .
What experimental design considerations are critical to ensure reproducibility in this compound synthesis and characterization studies?
Key considerations include:
- Standardization : Use validated protocols for synthesis (e.g., reaction temperature, solvent purity) and characterization (e.g., NMR, HPLC).
- Controls : Include positive/negative controls in bioactivity assays (e.g., known inhibitors for comparative IC50 analysis).
- Documentation : Record raw data (e.g., spectral peaks, retention times) and metadata (e.g., instrument calibration logs) to enable replication .
What statistical methodologies are recommended for analyzing dose-response relationships in this compound pharmacological assays?
- Non-linear regression : Fit dose-response curves using models like the Hill equation to estimate EC50/IC50 values.
- Error analysis : Calculate confidence intervals for potency metrics and assess variability via ANOVA for multi-group comparisons.
- Outlier detection : Apply Grubbs’ test or robust regression to address anomalous data points .
How can researchers validate the specificity of this compound against off-target interactions in cellular models?
- Selectivity panels : Test this compound against a panel of related enzymes/receptors (e.g., kinase profiling assays).
- CRISPR/Cas9 knockouts : Use gene-edited cell lines lacking the target protein to confirm on-target effects.
- Computational docking : Predict binding affinities to non-target proteins using molecular dynamics simulations .
What strategies are effective for resolving contradictions in this compound's reported cytotoxicity across independent studies?
- Meta-analysis : Pool datasets to identify confounding variables (e.g., cell line genetic drift, serum concentration in media).
- Dose normalization : Re-express cytotoxicity data relative to baseline proliferation rates.
- Method triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
How should researchers design longitudinal studies to assess this compound's metabolic stability in vivo?
- Sampling intervals : Collect plasma/tissue samples at pharmacokinetic milestones (e.g., Tmax, half-life).
- Isotopic labeling : Use radiolabeled this compound to track metabolite formation via LC-MS.
- Cohort stratification : Control for variables like age, sex, and metabolic enzyme polymorphisms .
What criteria determine the optimal choice of in vitro vs. in vivo models for this compound toxicity profiling?
- In vitro : Prioritize high-throughput screening (e.g., hepatocyte spheroids for hepatic toxicity).
- In vivo : Use rodent models for systemic ADME (absorption, distribution, metabolism, excretion) data.
- Ethical alignment : Adhere to institutional guidelines for animal use and minimize sample sizes .
How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?
- Quality control (QC) : Implement strict QC checks (e.g., ≥95% purity by HPLC, consistent crystallinity via XRD).
- Stability testing : Monitor compound degradation under storage conditions (e.g., -80°C vs. 4°C).
- Collaborative validation : Share samples with independent labs for analytical corroboration .
What advanced techniques are suitable for elucidating this compound's binding kinetics with membrane-bound receptors?
- Surface plasmon resonance (SPR) : Measure real-time association/dissociation rates.
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution.
- Fluorescence polarization : Quantify binding affinity in lipid bilayer systems .
How can conflicting data on this compound's efficacy across different cell lines be systematically analyzed to identify underlying variables?
- Transcriptomic profiling : Compare gene expression (e.g., RNA-seq) between responsive vs. resistant cell lines.
- Pathway enrichment : Use tools like Gene Ontology to identify dysregulated signaling networks.
- Multivariate regression : Model efficacy as a function of variables like receptor density or efflux pump activity .
What advanced computational modeling approaches are suitable for predicting this compound's interactions with non-target proteins?
- Deep learning : Train neural networks on structural databases (e.g., PDB) to predict off-target binding.
- Free-energy perturbation (FEP) : Calculate binding free energies for this compound analogs.
- Network pharmacology : Map this compound's potential interactome using protein-protein interaction networks .
How should researchers integrate multi-omics data to uncover this compound's mechanism of action in complex biological systems?
- Data fusion : Combine proteomic, metabolomic, and transcriptomic datasets via weighted correlation networks.
- Machine learning : Apply unsupervised clustering (e.g., t-SNE) to identify co-regulated pathways.
- Validation : Use CRISPR interference (CRISPRi) to perturb candidate targets and assess phenotypic rescue .
What ethical and reporting standards must be prioritized when publishing this compound research?
- Data transparency : Share raw datasets in repositories like Zenodo or Figshare.
- Conflict disclosure : Declare funding sources or competing interests.
- Reproducibility : Provide step-by-step protocols for synthesis, assays, and analysis in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
